Methyl 5-(3-quinolinyl)nicotinate
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Overview
Description
Methyl 5-(3-quinolinyl)nicotinate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-quinolinyl)nicotinate typically involves the condensation of quinoline derivatives with nicotinic acid or its esters. One common method includes the use of transition-metal catalysis, such as palladium or ruthenium catalysts, to facilitate the coupling reaction. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-quinolinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products: The major products formed from these reactions include quinoline-N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown promise in biological studies, particularly in the development of fluorescent probes and sensors for detecting metal ions and other analytes.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. It is also being explored for its role in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3-quinolinyl)nicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid, used primarily as a rubefacient in topical preparations.
Quinoline: The parent compound of quinoline derivatives, widely used in medicinal chemistry.
Nicotinic acid:
Uniqueness: Methyl 5-(3-quinolinyl)nicotinate stands out due to its unique structure, which combines the properties of both quinoline and nicotinic acid derivatives. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
893735-07-4 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 5-quinolin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)14-7-12(8-17-9-14)13-6-11-4-2-3-5-15(11)18-10-13/h2-10H,1H3 |
InChI Key |
ONJPHYLIEVACSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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